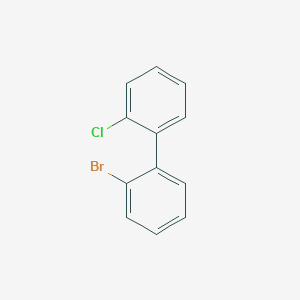

2-溴-2'-氯联苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Bromo-2’-chlorobiphenyl” is an organic compound with the molecular formula C12H8BrCl . It is a heterocyclic organic compound .

Synthesis Analysis

While specific synthesis methods for 2-Bromo-2’-chlorobiphenyl were not found in the search results, similar compounds are often prepared through halogenation reactions .Molecular Structure Analysis

The molecular weight of 2-Bromo-2’-chlorobiphenyl is 267.548920 g/mol . It has 0 H-bond acceptors and 0 H-bond donors .Physical And Chemical Properties Analysis

2-Bromo-2’-chlorobiphenyl has a density of 1.5±0.1 g/cm3, a boiling point of 311.1±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 63.4±0.3 cm3 .科学研究应用

光催化降解

水中的光催化降解:BCB 在含有二氧化钛 (TiO2) 悬浮液的水溶液中在模拟太阳辐射下发生降解。该过程遵循拟一级动力学,主要降解产物为氯联苯醇和联苯醇的几种异构体。这些中间体进一步氧化为 CO2 和 HCl (Hong、Wang 和 Bush,1998)。

氧化剂对光催化过程的影响:向 UV/TiO2 体系中添加过氧化氢、高碘酸盐和过硫酸盐等无机氧化剂对 BCB 的降解没有速率增强作用。这表明当 TiO2 和氧化剂同时存在时,均相光氧化可能优于异相过程 (Wang 和 Hong,1999)。

电化学氢脱氯

- 钯镍泡沫阴极:BCB 可以使用水溶液中的钯镍泡沫阴极有效地进行氢脱氯。电流密度、助溶剂、初始浓度、温度和流速等因素显着影响氢脱氯过程 (Yang、Yu 和 Shuai,2007)。

代谢和环境影响

代谢和排泄:已鉴定出氯联苯和溴联苯(包括 BCB)的羟基化大鼠尿液代谢物。该研究重点介绍了代谢途径,表明环羟基化主要发生在相对于联苯核和卤素取代基的特定位置 (Sparling、Fung 和 Safe,1980)。

工业反应器中的氢脱氯:使用搅拌釜反应器中 Ni-Mo 催化剂对 BCB 进行氢脱氯表明传质阻力可能会影响工业反应器的性能。催化剂孔隙率中的扩散在此过程中起着重要作用 (Schioppa、Murena 和 Gioia,2001)。

化学反应和合成

亲核取代反应:已通过计算研究了咪唑与包括 BCB 衍生物在内的各种 2-溴-1-芳基乙酮之间的反应。已进行密度泛函理论 (DFT) 计算以了解这些化合物的化学反应性和电子性质 (Erdogan 和 Erdoğan,2019)。

电化学氢脱氯的优化:对水溶液中 BCB 的电化学氢脱氯的研究探讨了钯负载阴极材料的优化。发现负载钯的镍泡沫由于其高性能和稳定性而最合适 (Yang、Yu 和 Liu,2006)。

TiO2 介导的光矿化:已研究了溶解氧在 TiO2 介导的水悬浮液中 BCB 光矿化中的作用。氧气在羟基副产物降解过程中被第二个羟基自由基攻击后作为关键反应物 (Wang 和 Hong,2000)。

其他应用

磷光有机发光二极管:BCB 相关化合物已用于开发磷光有机发光二极管 (OLED),展示出高外部量子效率 (Mauro 等人,2012)。

电酶矿化:已经开发出一种使用固定在玻璃碳电极上的辣根过氧化物酶的电酶法来降解 BCB。该方法证实了 BCB 的脱氯并提出了通过脱氯后矿化的降解途径 (Khan、Kim、Akinrelere 和 Moon,2007)。

安全和危害

作用机制

Target of Action

Halogenated biphenyls are generally known to interact with various cellular components, potentially influencing cellular processes .

Mode of Action

Halogenated biphenyls can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with the halogen atom, leading to the substitution of the halogen . This interaction can lead to changes in the cellular environment.

Biochemical Pathways

Halogenated biphenyls can potentially influence various biochemical pathways due to their reactivity and potential to form covalent bonds with cellular components .

Pharmacokinetics

The compound’s molecular weight (26755 g/mol) and its structure (C12H8BrCl) suggest that it may have certain lipophilic properties, which could influence its absorption and distribution .

Result of Action

The potential for halogenated biphenyls to interact with cellular components suggests that they could influence cellular processes and potentially lead to cellular damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2’-chloro-1,1’-biphenyl. For instance, the compound’s reactivity may be influenced by the pH and temperature of its environment . Additionally, the compound’s stability could be affected by exposure to light or heat .

属性

IUPAC Name |

1-bromo-2-(2-chlorophenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVXIWLDFVOHBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2'-chlorobiphenyl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900199.png)

![N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2900202.png)

![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2900203.png)

![2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline](/img/structure/B2900206.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2900208.png)

![1-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2900211.png)

![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)

![Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2900214.png)

![Methyl (E)-4-oxo-4-[2-(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)morpholin-4-yl]but-2-enoate](/img/structure/B2900215.png)

![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2900219.png)